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Introduction
HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor

targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR

signaling pathway is a known driver of tumor proliferation, angiogenesis, and resistance to anti-

tumor therapies in various solid tumors.[2] Programmed cell death protein-1 (PD-1) is an

immune checkpoint receptor that, upon interaction with its ligands (PD-L1 and PD-L2),

suppresses T-cell activity and allows cancer cells to evade immune surveillance.[3]

The combination of HMPL-453 with PD-1 inhibitors represents a promising therapeutic strategy.

Preclinical evidence suggests that HMPL-453 can enhance the anti-tumor activity of PD-1

blockade by "priming" the tumor immune microenvironment.[4] A Phase Ib/II clinical trial

(NCT05173142) is currently underway to evaluate the safety and efficacy of HMPL-453 in

combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[2]

[5]

These application notes provide a summary of the available preclinical and clinical data, along

with detailed protocols for key experiments to facilitate further research in this area.
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HMPL-453 potently inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[4] Aberrant FGFR

signaling, often caused by gene fusions, mutations, or amplifications, leads to the activation of

downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation

and survival. By blocking this pathway, HMPL-453 can directly inhibit tumor growth in cancers

with FGFR alterations.[4]

The combination with a PD-1 inhibitor is based on the hypothesis that targeted therapy with

HMPL-453 can induce immunogenic cell death and alter the tumor microenvironment, making it

more susceptible to immune checkpoint blockade. This synergistic effect is thought to enhance

the recruitment and activation of T-cells within the tumor, leading to a more robust and durable

anti-cancer immune response.
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Figure 1: Simplified signaling pathway of HMPL-453 and PD-1 inhibitor action.
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Preclinical studies have demonstrated the potent and selective activity of HMPL-453 and its

synergistic effect with anti-PD-1 antibodies.

In Vitro Activity of HMPL-453
Assay Type Target IC50 / GI50 Reference

Kinase Activity FGFR1 6 nM [4]

Kinase Activity FGFR2 4 nM [4]

Kinase Activity FGFR3 6 nM [4]

Kinase Activity FGFR4 425 nM [4]

Cell Proliferation

Tumor cell lines with

dysregulated FGFR

signaling

3 - 105 nM [4]

Cell Proliferation

Tumor cell lines

without FGFR

aberrations

> 1.5 µM [4]

In Vivo Anti-Tumor Efficacy
A study in immune-competent BALB/c mice inoculated with NIH/3T3 cells carrying an FGFR2-

AHCYL1 fusion demonstrated that the combination of HMPL-453 and an anti-PD-1 antibody

significantly improved anti-tumor activity compared to either agent alone.[4] HMPL-453 was

shown to "prime" the immune environment, suggesting an induced inflammatory state within

the tumor that is more responsive to immunotherapy.[4]

Clinical Trial Information
A Phase Ib/II clinical trial is currently evaluating the combination of HMPL-453 with the anti-PD-

1 antibody toripalimab.

Study Design: NCT05173142
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Phase Study Type Interventions
Patient
Population

Key Objectives

Phase Ib/II
Open-Label,

Multi-center

HMPL-453 in

combination with

toripalimab or

chemotherapy

Patients with

advanced or

metastatic solid

tumors, including

gastric cancer,

intrahepatic

cholangiocarcino

ma, and

urothelial

carcinoma with

specific FGFR

gene alterations.

[2][5][6]

Phase Ib (Dose

Escalation): To

determine the

dose-limiting

toxicity (DLT)

and

recommended

Phase II dose

(RP2D).[2]

Phase II (Dose

Expansion): To

evaluate the

preliminary

efficacy

(Objective

Response Rate),

safety, and

tolerability.[2]

Note: As of the current date, no quantitative efficacy or safety data from the HMPL-453 and

toripalimab combination arm of this trial has been publicly released.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of HMPL-

453 and PD-1 inhibitors.

In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (GI50) of HMPL-453 on the

proliferation of cancer cell lines with and without FGFR alterations.

Materials:

Cancer cell lines (e.g., with FGFR2 fusion and wild-type)
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Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

HMPL-453 (stock solution in DMSO)

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Luminometer

Protocol:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

growth medium.

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of HMPL-453 in complete growth medium. The final DMSO

concentration should be less than 0.1%.

Remove the medium from the wells and add 100 µL of the HMPL-453 dilutions or vehicle

control (medium with DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.

Allow the plate to equilibrate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate the GI50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Western Blot for FGFR Signaling Pathway Inhibition
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Objective: To assess the effect of HMPL-453 on the phosphorylation of FGFR and downstream

signaling proteins.

Materials:

Cancer cell line with an FGFR alteration

HMPL-453

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-

AKT, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Protein electrophoresis and transfer equipment

Protocol:

Plate cells and treat with varying concentrations of HMPL-453 for a specified time (e.g., 2-4

hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.

Determine protein concentration using a BCA assay.

Denature protein lysates by boiling with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.
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Wash the membrane again and add ECL substrate.

Visualize protein bands using a chemiluminescence imaging system.

In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of HMPL-453 in combination with an anti-PD-1

antibody in an immune-competent mouse model.

Model Setup
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Monitoring & Analysis

Inoculate BALB/c mice with
FGFR2-fusion NIH/3T3 cells

Vehicle Control

Randomize when tumors
reach ~100-150 mm³
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HMPL-453 + Anti-PD-1 Ab
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Measure tumor volume
(e.g., every 2-3 days)

Endpoint analysis:
Tumor weight, IHC, Flow Cytometry
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Figure 2: Experimental workflow for the in vivo syngeneic mouse model.

Materials:

Immune-competent mice (e.g., BALB/c)
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Syngeneic tumor cells with an FGFR alteration (e.g., NIH/3T3 with FGFR2-AHCYL1 fusion)

[4]

HMPL-453 formulated for oral gavage

Anti-mouse PD-1 antibody

Vehicle control for HMPL-453

Isotype control antibody for anti-PD-1

Calipers for tumor measurement

Protocol:

Subcutaneously inoculate mice with tumor cells.

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

Randomize mice into treatment groups (e.g., Vehicle, HMPL-453 alone, anti-PD-1 antibody

alone, combination).

Administer HMPL-453 daily by oral gavage (e.g., at 50 mg/kg).[4]

Administer anti-PD-1 antibody intraperitoneally (e.g., twice weekly).

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = 0.5 x Length x Width²).

Monitor animal body weight and general health.

At the end of the study (based on tumor size limits or a pre-defined time point), euthanize

mice and excise tumors.

Tumors can be weighed and processed for further analysis, such as immunohistochemistry

(IHC) for immune cell markers (e.g., CD4, CD8) or flow cytometry for immune cell profiling.

Conclusion
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The combination of the selective FGFR inhibitor HMPL-453 with PD-1 blockade is a

scientifically sound approach with promising preclinical validation. The ongoing clinical trial will

provide crucial data on the safety and efficacy of this combination in patients with advanced

solid tumors harboring FGFR alterations. The protocols provided herein offer a framework for

researchers to further investigate the mechanisms of synergy and to identify potential

biomarkers of response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672742?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

